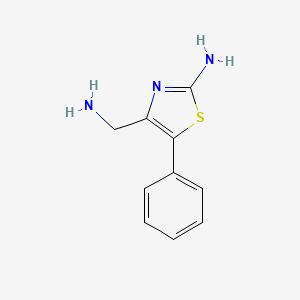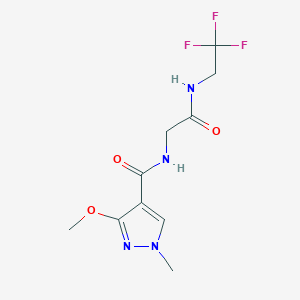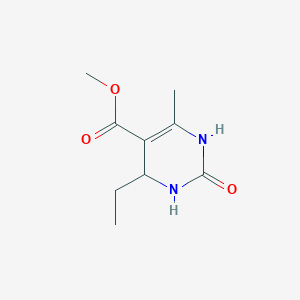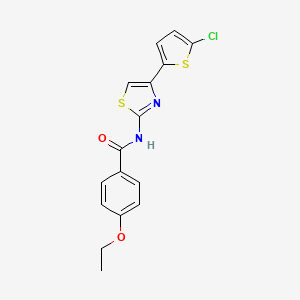
1-(5-氟戊基)-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropentyl)-1H-indole, also known as 5F-PB-22, is a synthetic cannabinoid that is commonly used in scientific research. It is known to have a high affinity for the cannabinoid receptors, making it an ideal compound for studying the effects of cannabinoids on the human body. 5F-PB-22 has been studied for its potential therapeutic applications, as well as for its potential in drug development.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(5-fluoropentyl)-1H-indole:
Pharmacological Research
1-(5-Fluoropentyl)-1H-indole, often referred to as AM-2201, is extensively used in pharmacological research to study the endocannabinoid system. It acts as a potent agonist for cannabinoid receptors CB1 and CB2, making it valuable for understanding the physiological and pathological roles of these receptors . Researchers use it to investigate the effects of synthetic cannabinoids on various biological processes, including pain modulation, appetite regulation, and neuroprotection.
Neuropharmacology
In neuropharmacology, 1-(5-fluoropentyl)-1H-indole is utilized to explore its effects on the central nervous system. Studies have shown that it can influence anxiety, memory, and locomotor activity in animal models . This compound helps in understanding the neural mechanisms underlying these behaviors and the potential therapeutic applications or adverse effects of synthetic cannabinoids.
Toxicology
Toxicological studies often employ 1-(5-fluoropentyl)-1H-indole to assess its safety profile and potential health risks. Researchers examine its acute and chronic toxicity, metabolic pathways, and the impact of its metabolites on various organs . These studies are crucial for informing public health policies and regulatory decisions regarding the use of synthetic cannabinoids.
Analytical Chemistry
In analytical chemistry, 1-(5-fluoropentyl)-1H-indole serves as a reference standard for developing and validating analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and quantify this compound in biological samples . These methods are essential for forensic investigations, clinical diagnostics, and monitoring drug abuse.
Behavioral Studies
Behavioral studies utilize 1-(5-fluoropentyl)-1H-indole to investigate its effects on animal behavior. Researchers assess changes in anxiety-like behavior, recognition memory, and locomotor activity in response to this compound . These studies provide insights into the behavioral consequences of synthetic cannabinoid use and potential therapeutic applications for neuropsychiatric disorders.
Metabolic Studies
Metabolic studies focus on understanding how 1-(5-fluoropentyl)-1H-indole is processed in the body. Researchers examine its pharmacokinetics, including absorption, distribution, metabolism, and excretion . These studies help identify the metabolites formed and their potential biological activities, contributing to a comprehensive understanding of the compound’s pharmacological and toxicological profiles.
Receptor Binding Studies
Receptor binding studies use 1-(5-fluoropentyl)-1H-indole to investigate its affinity and efficacy at cannabinoid receptors. These studies help elucidate the molecular interactions between the compound and its target receptors, providing valuable information for drug design and development . Understanding these interactions is crucial for developing new therapeutic agents targeting the endocannabinoid system.
Comparative Studies
Comparative studies often involve 1-(5-fluoropentyl)-1H-indole to compare its effects with other synthetic cannabinoids or natural cannabinoids like THC. These studies aim to identify similarities and differences in their pharmacological profiles, helping to understand the unique properties and potential risks associated with each compound . Such comparisons are essential for developing safer and more effective cannabinoid-based therapies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Pharmacodynamic effects, pharmacokinetics, and metabolism of the synthetic cannabinoid AM-2201 Effects of the synthetic cannabinoid 5F-AMB on anxiety and recognition memory in mice
属性
IUPAC Name |
1-(5-fluoropentyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVPRNYXWCQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017334 |
Source


|
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoropentyl)-1H-indole | |
CAS RN |
1859218-30-6 |
Source


|
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)



![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)
![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)